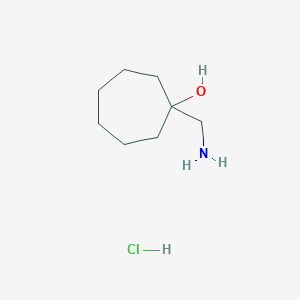
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
Übersicht
Beschreibung
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine is an organic compound with the molecular formula C17H18N6O7S . It has an average mass of 450.426 Da and a monoisotopic mass of 450.095764 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, 6 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 450.43 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Cardioprotection in Ischemic Conditions
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine has been studied for its cardioprotective effects in ischemic conditions. Research demonstrated improved recovery of hemodynamic function in rat hearts treated with this compound during ischemia, suggesting potential benefits in cardiac preservation (Keeling et al., 2000).
Tritium Labeling and Stability
Another study focused on the tritiation of S-(4-nitrobenzyl)-6-thioinosine, a variant of this compound, and discussed its storage, stability, and repurification. This research is relevant for understanding the chemical properties and potential applications in tracer studies (Filer & Byon, 2020).
Modulating Neurotransmitter Release
This compound has been used to study the regulation of neurotransmitter release. It showed effects on electrically evoked acetylcholine release in rat nerve terminals, indicating its potential utility in studying adenosine uptake and its neurological implications (Correia‐de‐Sá & Ribeiro, 1996).
Interaction with Transport Proteins
A 2020 study explored how S-(4-Nitrobenzyl)-6-thioinosine affects the activity of nucleoside transport proteins, highlighting its potential role in studying and influencing nucleoside transport dynamics (Karbanova et al., 2020).
Potentiating Adenosine Effects
Research from 1983 showed that this compound potentiates the effects of adenosine, suggesting its use in exploring adenosine's role in inducing behavioral changes (Crawley et al., 1983).
Wirkmechanismus
Target of Action
The primary target of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine is glutathione S-transferases (GSTs) . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets through a process known as covalent modification . Specifically, it binds to GSTs with moderate affinity at a site separate from 1-anilino-8-naphthalenesulfonate (ANS) . This interaction results in the quenching of intrinsic fluorescence due to tryptophan residues .
Biochemical Pathways
The compound’s interaction with GSTs affects the glutathione metabolic pathway . By binding to GSTs, this compound can potentially influence the detoxification processes in the cell, affecting the metabolism of various endogenous and exogenous compounds .
Result of Action
The binding of this compound to GSTs and the subsequent quenching of intrinsic fluorescence due to tryptophan residues suggest that the compound could have a significant impact on the cellular detoxification processes . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it might be more effective in certain solvents . Additionally, its stability could be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes . The interaction with GSTs occurs at a site separate from other known binding sites, indicating a unique mode of action. Additionally, this compound can modify tryptophan residues in proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of mitochondrial F1-ATPase, leading to enzyme inactivation and covalent binding . These interactions can alter cellular energy metabolism and affect overall cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by covalently modifying amino acid residues, such as tryptophan . This modification can lead to changes in enzyme activity and stability, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification and improved cellular function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with GSTs can influence the detoxification of harmful compounds and the regulation of oxidative stress . These interactions play a vital role in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O7S/c23-4-11-13(25)14(26)17(29-11)21-7-20-12-15(21)18-6-19-16(12)30-5-8-3-9(22(27)28)1-2-10(8)24/h1-3,6-7,11,13-14,17,23-26H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTSTPIAQOSGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56964-73-9 | |
| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)
![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)






![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)



